Vb-201

TLR-4 lecinoxoid monocyte migration

Vb-201 uniquely inhibits monocyte chemotaxis, differentiating it from analogs like VB-703. It is a defined synthetic entity, not a heterogeneous mixture like OxPAPC, ensuring reproducible results in atherosclerosis, MS (EAE), and NASH fibrosis models where inhibiting cellular infiltration is key.

Molecular Formula C29H60NO8P
Molecular Weight 581.8 g/mol
CAS No. 630112-41-3
Cat. No. B611644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVb-201
CAS630112-41-3
SynonymsCI-201, VB-201, CI 201;  VB 201, CI201;  VB201
Molecular FormulaC29H60NO8P
Molecular Weight581.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCC(=O)O
InChIInChI=1S/C29H60NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-35-26-28(36-24-20-18-21-29(31)32)27-38-39(33,34)37-25-22-30(2,3)4/h28H,5-27H2,1-4H3,(H-,31,32,33,34)/t28-/m1/s1
InChIKeyJGGNOCUEWOGWPL-MUUNZHRXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vb-201 (CAS 630112-41-3): Key Characteristics and Procurement Baseline


Vb-201 (CAS 630112-41-3), also known as CI-201 or 1-palmityl-2-(4-carboxybutyl)-sn-glycero-3-phosphocholine [1][2], is a synthetic, orally available small molecule belonging to the lecinoxoid family of oxidized phospholipid (Ox-PL) analogs [3]. It is defined by a C29H60NO8P molecular formula with a monoisotopic mass of 581.41 Da . Vb-201 functions as an antagonist of Toll-like receptor-2 (TLR-2) and also binds to CD14, the TLR-4 co-receptor, thereby inhibiting innate immune cell activation [3]. Its mechanism and pharmacokinetic profile differentiate it within the broader class of anti-inflammatory agents targeting innate immunity.

Why Vb-201 Cannot Be Substituted by Generic Oxidized Phospholipids or Other TLR Antagonists


Substitution with generic, non-standardized oxidized phospholipids like OxPAPC is scientifically invalid for rigorous research. OxPAPC is a heterogeneous mixture of oxidation products that can exhibit pro-inflammatory activity [1], whereas Vb-201 is a single, defined synthetic entity. Furthermore, Vb-201 displays a unique pharmacological fingerprint that distinguishes it from other lecinoxoids like VB-703. While VB-703 is a more potent TLR-4 antagonist [2], Vb-201 uniquely inhibits monocyte migration, a key functional outcome not observed with VB-703 [2][3]. This functional divergence means that in vivo outcomes, particularly in models where cellular infiltration is a primary driver, cannot be replicated by swapping these in-class molecules. Therefore, selection must be driven by the specific signaling and functional pathways relevant to the experimental model.

Vb-201 Quantitative Differentiation: Comparative Evidence vs. Key In-Class Analogs


Vb-201 vs. VB-703: Divergent TLR-4 Antagonism and Functional Outcomes

While both Vb-201 and VB-703 are lecinoxoids, they exhibit a critical functional divergence. Vb-201 is a relatively weak TLR-4 antagonist compared to VB-703, but it uniquely inhibits monocyte migration, a property not shared by VB-703 [1][2]. In a nephrectomized rat model, Vb-201 significantly reduced the number of glomerular and interstitial monocytes, whereas VB-703 did not demonstrate this effect [1]. Conversely, VB-703 showed higher efficacy in reducing fibrosis-related gene expression and albumin/creatinine ratio compared to Vb-201 [1]. This data demonstrates that these in-class molecules are not interchangeable and selection should be based on whether targeting cellular migration (Vb-201) or direct TLR-4 antagonism (VB-703) is the primary research goal.

TLR-4 lecinoxoid monocyte migration inflammation fibrosis

Vb-201 vs. OxPAPC: Functional Antagonism vs. Heterogeneous Agonism

A key differentiation exists between Vb-201 and the commonly used research tool OxPAPC. OxPAPC, a heterogeneous mixture of oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, has been shown to induce TLR-2-dependent inflammatory gene expression and JNK/p38 signaling in macrophages [1]. In contrast, Vb-201 is a defined, pure synthetic molecule that acts as an antagonist, inhibiting TLR-2 and CD14-mediated activation and reducing downstream cytokine production [2]. The variable and potentially pro-inflammatory nature of OxPAPC precludes its use for consistent, mechanistic studies where a defined anti-inflammatory effect is required. Vb-201 provides the only reliable, reproducible tool for dissecting the antagonistic arm of Ox-PL biology.

OxPAPC TLR-2 inflammation macrophage oxidized phospholipid

Vb-201 vs. TLR2-IN-C29: Superior in vivo Efficacy in Atherosclerosis

Vb-201 demonstrates a well-documented and robust in vivo effect in hindering atherosclerosis development, a key differentiator from other TLR-2 antagonists like TLR2-IN-C29 which have less extensive in vivo validation. In ApoE-/- mice, oral treatment with Vb-201 significantly inhibited monocyte chemotaxis and reduced atheroma development [1][2]. This effect was achieved without affecting cholesterol levels, underscoring a direct anti-inflammatory mechanism on the vasculature [2]. In contrast, published data for TLR2-IN-C29 primarily focuses on in vitro inhibition of TLR2/1 and TLR2/6 signaling in cell lines, with limited data on its ability to impact complex disease models like atherosclerosis in vivo [3].

atherosclerosis TLR-2 antagonist in vivo ApoE-/- mouse monocyte chemotaxis

Vb-201 vs. VB-703: Differential Impact on Liver Fibrosis in NASH Model

In a mouse model of nonalcoholic steatohepatitis (NASH), Vb-201 and VB-703 exhibited distinct therapeutic profiles. Vb-201 treatment resulted in inhibition of fibrosis and, to some extent, liver inflammation [1]. In contrast, VB-703, a more potent TLR-4 antagonist, significantly lessened both liver inflammation and fibrosis [1]. Importantly, neither compound altered steatosis or metabolic parameters. This data confirms that even within the same chemical family, the balance of TLR-2 vs. TLR-4 antagonism drives distinct therapeutic outcomes in complex disease models.

NASH liver fibrosis TLR-4 lecinoxoid inflammation

Vb-201: Optimal Application Scenarios Based on Comparative Evidence


Investigating the Role of Monocyte Migration in Inflammatory Disease

Vb-201 is uniquely suited for studies requiring inhibition of monocyte chemotaxis. As demonstrated in a nephrectomized rat model, Vb-201 significantly reduced monocyte infiltration into tissues, an effect not observed with its close analog VB-703 [1]. This makes Vb-201 the definitive tool for dissecting the contribution of monocyte trafficking in diseases like atherosclerosis, multiple sclerosis (EAE), or rheumatoid arthritis, separate from direct TLR-4 antagonism.

Validated in vivo Model for Atherosclerosis Research

For preclinical research in atherosclerosis, Vb-201 provides a robustly validated tool. Multiple studies have confirmed its oral efficacy in the ApoE-/- mouse model, where it significantly reduces atheroma development and monocyte chemotaxis without altering systemic cholesterol levels [2][3]. This wealth of in vivo data offers a higher degree of confidence for researchers aiming to modulate vascular inflammation compared to other less-validated TLR-2 antagonists [4].

Studying Liver Fibrosis Independent of Steatosis

Vb-201 is the optimal selection for studies focused on the fibrotic component of NASH. Head-to-head studies in a NASH mouse model show that Vb-201 inhibits liver fibrosis without affecting steatosis or metabolic parameters [5]. This profile is distinct from VB-703, which more strongly affects inflammation. Researchers aiming to isolate the pathways driving fibrosis from those driving hepatic fat accumulation should select Vb-201.

CNS Autoimmune Disease Modeling

Vb-201 has demonstrated efficacy in suppressing the development of experimental autoimmune encephalomyelitis (EAE), a key model for multiple sclerosis. Oral administration of Vb-201 ameliorated disease severity and restrained the encephalogenicity of MOG35-55-specific T-cells [6]. This established in vivo effect makes Vb-201 a valuable tool for investigating the role of Ox-PL analogs in CNS inflammatory diseases, particularly where modulation of pathogenic T-cell responses is of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vb-201

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.